molecular formula C14H18Cl3NO5 B4044670 oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine

oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine

Cat. No.: B4044670
M. Wt: 386.7 g/mol
InChI Key: BWLQUKONFDSAOL-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine is a complex organic compound that combines the properties of oxalic acid and a substituted amine. This compound is known for its unique chemical structure, which includes a trichlorophenoxy group and a butanamine moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with butan-2-amine in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.

Major Products Formed

Major products formed from these reactions include various substituted amines, oxides, and derivatives of the trichlorophenoxy group. These products have diverse applications in different scientific fields.

Scientific Research Applications

Oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets The trichlorophenoxy group can bind to enzymes and receptors, modulating their activity The butanamine moiety may interact with cellular membranes and proteins, influencing various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorophenyl oxalate
  • N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
  • (butan-2-yl)[2-(2,4,6-trichlorophenoxy)ethyl]amine; oxalic acid

Uniqueness

Oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl3NO.C2H2O4/c1-3-8(2)16-4-5-17-12-10(14)6-9(13)7-11(12)15;3-1(4)2(5)6/h6-8,16H,3-5H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLQUKONFDSAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine
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oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine
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